Diethylstilbestrol dipalmitate
Description
Historical Context of Synthetic Estrogen Research and Diethylstilbestrol (B1670540) (DES) Development
The field of endocrinology was in its early stages when Diethylstilbestrol (DES), a synthetic non-steroidal estrogen, was first synthesized in 1938 at the University of Oxford. ebsco.comama-assn.org This discovery was a significant advance as DES was the first orally active estrogen that could be produced inexpensively. ama-assn.orggoogle.com Its biological properties were similar to naturally occurring estrogens. google.com
Initially, research focused on its potential therapeutic applications. By 1941, it was found to be effective in treating conditions such as gonorrheal vaginitis, menopausal symptoms, and metastatic prostate cancer. ebsco.com A primary application that gained prominence was its use to prevent pregnancy complications like miscarriages. storymd.comresearchgate.net The prevailing theory at the time was that such complications arose from an insufficient natural production of estrogen by the mother. ama-assn.orgstorymd.com It was believed that supplementing with a synthetic estrogen like DES could create a healthier hormonal environment for the fetus. ama-assn.orgnih.gov
This led to the widespread prescription of DES to pregnant women from the 1940s through the early 1970s. researchgate.netnih.gov However, the efficacy of this treatment was a subject of controversy. A double-blind, controlled study conducted at the University of Chicago in the early 1950s showed no improvement in pregnancy outcomes with DES therapy compared to a placebo. ama-assn.orgnih.gov Despite growing evidence of its ineffectiveness, its use continued. storymd.comnih.gov
A significant turning point occurred in 1971 when a study linked in-utero exposure to DES to a rare form of vaginal and cervical cancer, clear-cell adenocarcinoma (CCA), in the daughters of women who had taken the drug. ama-assn.orgstorymd.comnih.gov This discovery led the U.S. Food and Drug Administration (FDA) to advise against the use of DES in pregnant women in the same year. ebsco.comstorymd.com Subsequent research has continued to study the long-term health implications for individuals exposed to DES, forming large study groups or "cohorts" to monitor these effects. storymd.com
| Year | Key Event |
| 1938 | Diethylstilbestrol (DES) is first synthesized in London. ebsco.comstorymd.comnih.gov |
| 1941 | DES is found to be effective for various medical conditions, including prostate cancer. ebsco.com |
| 1940s-1970s | DES is prescribed to pregnant women to prevent miscarriages. researchgate.netnih.gov |
| 1953 | Published research indicates that DES is ineffective at preventing miscarriages. storymd.com |
| 1971 | A study links maternal DES use to a rare vaginal cancer in daughters. ama-assn.orgstorymd.com The FDA warns against its use in pregnant women. ebsco.comstorymd.com |
Rationale for Esterification in Chemical Biology: The Diethylstilbestrol Dipalmitate Paradigm
In chemical biology and drug design, esterification is a common strategy to modify the properties of a biologically active compound. wikipedia.org An ester is formed by the reaction of an acid (like a fatty acid) with an alcohol (like the hydroxyl groups on a steroid or stilbestrol). ontosight.ai This chemical modification converts the parent drug into a prodrug, which is an inactive or less active substance that is metabolized into the active form within the body. wikipedia.org
The primary rationale for esterification is to alter the pharmacokinetics of a drug. ontosight.ai Key benefits include:
Increased Lipophilicity: Adding fatty acid chains, such as palmitate, makes the molecule more fat-soluble (lipophilic). ontosight.aiwikipedia.org
Modified Absorption and Duration of Action: Increased lipophilicity is particularly significant for intramuscular injections. wikipedia.org It allows the compound to form a depot in the muscle tissue, from which it is released slowly over time. wikipedia.org As the ester is gradually hydrolyzed by enzymes in the body, the active parent drug is released, resulting in a much longer duration of action compared to the un-esterified form. wikipedia.orgwikipedia.org
Improved Bioavailability: For some compounds, esterification can protect the drug from rapid metabolism in the liver (the first-pass effect), potentially improving its oral bioavailability. wikipedia.orgdrugbank.com
The case of this compound serves as a clear paradigm for this approach. This compound, also known as stilpalmitate, is a diester created by reacting two molecules of palmitic acid (a 16-carbon saturated fatty acid) with the two hydroxyl groups of Diethylstilbestrol. ontosight.ai This transformation results in a significantly more lipophilic molecule. ontosight.ai
The main purpose of creating DES dipalmitate was to produce a long-acting formulation of DES. wikipedia.org Research has shown that when administered via intramuscular injection, this compound is absorbed much more slowly than its parent compound. wikipedia.org This slow absorption and subsequent hydrolysis to release active DES provides a sustained estrogenic effect over an extended period. wikipedia.org For instance, studies found that a single intramuscular injection could have a duration of action lasting from 8 to 16 weeks. wikipedia.org This illustrates the successful application of esterification to create a long-acting prodrug, a foundational concept in medicinal chemistry. wikipedia.orgwikipedia.org
| Property | Description |
| Chemical Formula | C₅₀H₈₀O₄ sigmaaldrich.com |
| Molar Mass | 745.186 g·mol⁻¹ wikipedia.org |
| Synonyms | Stilpalmitate, Palmestril wikipedia.org |
| Structure | A diester of Diethylstilbestrol and Palmitic Acid. ontosight.ai |
| Key Feature | Increased lipophilicity compared to DES, leading to a longer duration of action when injected. ontosight.aiwikipedia.org |
Structure
2D Structure
Properties
CAS No. |
6533-53-5 |
|---|---|
Molecular Formula |
C50H80O4 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |
InChI Key |
JUHYOIKJCUMOSQ-QJGAVIKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Diethylstilbestrol Dipalmitate
Methodologies for Ester Synthesis: General Principles and Specific Approaches for Long-Chain Fatty Acid Esters
The synthesis of esters, known as esterification, is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of Diethylstilbestrol (B1670540) dipalmitate, the core reaction is the formation of two ester linkages between the phenolic hydroxyl groups of (E)-diethylstilbestrol and the carboxyl groups of two molecules of palmitic acid.
General principles for synthesizing long-chain fatty acid esters often employ variations of standard esterification to accommodate the physical properties of the long alkyl chains, such as reduced reactivity and potential solubility issues. Common strategies include:
Fischer-Speier Esterification: This classic method involves reacting the alcohol (Diethylstilbestrol) and the carboxylic acid (palmitic acid) using a strong acid catalyst like sulfuric acid. However, for long-chain fatty acids, this method can require harsh conditions and long reaction times.
Acyl Chloride Method: A more reactive and efficient approach involves the use of a palmitic acid derivative, such as palmitoyl (B13399708) chloride. In this method, (E)-diethylstilbestrol is treated with palmitoyl chloride, usually in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This method is often preferred for its high yield and milder reaction conditions compared to direct esterification. acs.org
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, allowing it to react with the alcohol under mild conditions. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is typically added to enhance the reaction rate.
The synthesis of long-chain fatty acid esters has been explored in various contexts, such as modifying starches or creating isobornyl esters. researchgate.netmdpi.com For instance, the synthesis of isobornyl laurate was optimized using a titanium sulfate (B86663) catalyst, demonstrating the importance of catalyst selection in achieving high yields for sterically demanding esters. mdpi.com While not directly involving Diethylstilbestrol, these studies underscore the general principles of catalyst choice and reaction condition optimization that are applicable to the synthesis of Diethylstilbestrol dipalmitate.
Table 1: Comparison of Potential Synthesis Methods for this compound
| Synthesis Method | Reactants | Typical Catalyst/Reagent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Acyl Chloride Method | Diethylstilbestrol, Palmitoyl Chloride | Pyridine or Triethylamine | High reactivity, high yield, mild conditions. acs.org | Palmitoyl chloride is moisture-sensitive. |
| Steglich Esterification | Diethylstilbestrol, Palmitic Acid | DCC, DMAP | Very mild conditions, good for sensitive substrates. | Dicyclohexylurea byproduct can be difficult to remove. |
| Fischer-Speier Esterification | Diethylstilbestrol, Palmitic Acid | Concentrated H₂SO₄ or HCl | Inexpensive reagents. | Harsh conditions, potential for side reactions and isomerization. |
Stereochemical Considerations in Diethylstilbestrol Derivatization and Product Purity Analysis
A critical aspect of the synthesis of this compound is the stereochemistry of the parent molecule, diethylstilbestrol. DES exists as two geometric isomers: (E)-diethylstilbestrol (trans-DES) and (Z)-diethylstilbestrol (cis-DES). The estrogenic activity resides almost exclusively in the (E)-isomer, whose stereochemical configuration allows it to bind effectively to the estrogen receptor. nih.govresearchgate.net
Therefore, the synthesis of this compound must start with the correct isomer, (E)-diethylstilbestrol, and the reaction conditions for esterification must be chosen carefully to avoid isomerization to the inactive (Z)-form. Harsh conditions, such as high temperatures or strong acids or bases, can potentially promote this isomerization.
Product purity analysis is paramount to confirm the identity and isomeric integrity of the final product. The presence of unreacted (E)-diethylstilbestrol, mono-esterified intermediates, or the undesired (Z)-isomer would constitute impurities. High-performance liquid chromatography (HPLC) is a principal technique for assessing the purity of the final product. psu.edu By using a suitable stationary phase and mobile phase, HPLC can effectively separate this compound from starting materials and potential isomeric impurities. Gas chromatography (GC) can also be employed for purity analysis, often after a derivatization step to increase the volatility of the compounds. mdpi.comnih.gov
Studies on DES analogs have shown that the estrogen receptor binding site exhibits a significant degree of stereochemical sensitivity. nih.govresearchgate.net This underscores the importance of ensuring that the derivatization process does not alter the core stereostructure of the (E)-isomer, which is essential for its biological recognition.
Advanced Analytical Techniques for Elucidating this compound Structure and Composition
A combination of advanced analytical techniques is required to unequivocally confirm the chemical structure and composition of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable tools for structural elucidation. mdpi.comresearchgate.netethernet.edu.et
¹H NMR: Would confirm the presence of the long palmitate chains through strong signals in the aliphatic region (around δ 0.8-1.6 ppm) corresponding to the numerous methylene (B1212753) and methyl protons. The aromatic protons of the stilbene (B7821643) core and the ethyl group protons would also show characteristic signals. The integration of these signals would confirm the ratio of the palmitate chains to the DES core.
¹³C NMR: Provides detailed information about the carbon skeleton. It would show signals for the carbonyl carbon of the ester group (around δ 170-180 ppm), the various carbons of the palmitate chains, and the distinct carbons of the (E)-diethylstilbestrol framework. rsc.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. researchgate.net For this compound (C₅₀H₈₀O₄), the expected molecular weight is approximately 745.19 g/mol . wikipedia.orgsigmaaldrich.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation capabilities of HPLC with the detection and identification power of MS. caa.go.jpvulcanchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the disappearance of the broad O-H stretching band of the phenolic hydroxyl groups from the starting DES and the appearance of a strong C=O stretching band for the ester carbonyl group (typically around 1760-1740 cm⁻¹). Strong C-H stretching bands from the long alkyl chains would also be prominent. wdh.ac.id
Table 2: Key Analytical Data for this compound
| Analytical Technique | Expected Observation/Data | Purpose |
|---|---|---|
| ¹H NMR | Signals for aliphatic protons of palmitate chains, aromatic and ethyl protons of DES core. | Confirms presence of both structural components and their ratio. |
| ¹³C NMR | Signal for ester carbonyl carbon (~170-180 ppm), signals for aliphatic and aromatic carbons. | Confirms carbon framework and ester linkage. rsc.org |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (~745 g/mol). | Confirms molecular formula (C₅₀H₈₀O₄). wikipedia.orgsigmaaldrich.com |
| Infrared (IR) Spectroscopy | Presence of strong C=O ester stretch (~1750 cm⁻¹), absence of broad O-H stretch. | Confirms ester functional group and consumption of hydroxyl groups. |
| HPLC | A single major peak under appropriate conditions. | Assesses purity and separates from starting materials and isomers. psu.edu |
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅₀H₈₀O₄ |
| (E)-diethylstilbestrol | C₁₈H₂₀O₂ |
| (Z)-diethylstilbestrol | C₁₈H₂₀O₂ |
| Palmitic acid | C₁₆H₃₂O₂ |
| Palmitoyl chloride | C₁₆H₃₁ClO |
| Pyridine | C₅H₅N |
| Triethylamine | C₆H₁₅N |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |
| Sulfuric acid | H₂SO₄ |
| Hydrochloric acid | HCl |
| Dicyclohexylurea | C₁₃H₂₄N₂O |
| Titanium sulfate | Ti(SO₄)₂ |
Prodrug Design Theory and Bioactivation Mechanisms of Diethylstilbestrol Dipalmitate
Theoretical Frameworks of Prodrug Chemistry Applied to Estrogen Derivatives
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent. Prodrugs are inactive or less active derivatives that undergo enzymatic or chemical conversion in the body to release the active parent drug. igntu.ac.in This approach is often used to improve a drug's solubility, chemical stability, absorption, distribution, and to prolong its duration of action. nih.gov
For estrogen derivatives, the prodrug approach has been frequently employed to enhance their therapeutic utility. oup.comwikipedia.org The primary strategy involves the esterification of the hydroxyl groups of the parent estrogen. wikipedia.org This chemical modification converts the relatively polar phenolic hydroxyl groups into less polar ester functional groups. The key principles behind this design for estrogen derivatives like Diethylstilbestrol (B1670540) dipalmitate are:
Increased Lipophilicity: The attachment of long-chain fatty acids, such as palmitic acid, significantly increases the lipophilicity (fat-solubility) of the estrogen molecule. wikipedia.org Diethylstilbestrol dipalmitate is formed by attaching two palmitate moieties to the two hydroxyl groups of diethylstilbestrol. This increased lipophilicity is crucial for its formulation as a long-acting intramuscular injection. When injected into muscle tissue, the highly lipophilic prodrug forms an oily depot from which it is slowly absorbed into the systemic circulation. wikipedia.orgwikipedia.org
Bioreversible Linkage: The connection between the parent drug (DES) and the promoiety (dipalmitate) is a covalent ester bond. This bond is designed to be "bioreversible," meaning it is stable in the pharmaceutical formulation but is readily cleaved by enzymes in the body to release the active drug. igntu.ac.in
Sustained Release and Prolonged Action: The slow absorption from the intramuscular depot and the subsequent requirement for enzymatic hydrolysis lead to a sustained release of the active DES over an extended period. wikipedia.org This eliminates the need for frequent administration, which is often associated with oral estrogen therapies. A single intramuscular injection of 5 mg of this compound has been shown to relieve menopausal symptoms for an average of 8 to 10 weeks. wikipedia.org
This prodrug strategy effectively masks the active functional groups of the parent estrogen, rendering the prodrug itself biologically inactive or significantly less active. wikipedia.org The biological effect is only exerted after the ester linkages are broken and the free, active estrogen is liberated.
Enzymatic Hydrolysis of Palmitate Esters: In Vitro and Model System Studies
The bioactivation of this compound is dependent on the enzymatic hydrolysis of its two palmitate ester bonds to release the active Diethylstilbestrol. The enzymes responsible for this cleavage are esterases and lipases, which are ubiquitously distributed throughout the body. vulcanchem.comnih.gov
Esterases are a broad class of hydrolase enzymes that split esters into an acid and an alcohol. Lipases are a subclass of esterases that specifically catalyze the hydrolysis of water-insoluble lipids (fats), such as triglycerides and, by extension, highly lipophilic ester prodrugs. dergipark.org.tr Studies on various ester-based compounds provide insight into the enzymatic processes that are responsible for the activation of this compound.
Role of Lipases and Carboxylesterases: Research has shown that lipases, such as pancreatic lipase (B570770) and lipoprotein lipase (LPL), and carboxylesterases are key players in the hydrolysis of ester prodrugs. nih.govnih.gov These enzymes are present in various tissues and in the plasma. The rate of hydrolysis can be influenced by the length of the fatty acid chain on the ester; for instance, estrogen esters with shorter chains are often hydrolyzed more rapidly. wikipedia.org
In Vitro Models: In vitro studies using various enzyme preparations and cell models have demonstrated the feasibility of this hydrolytic activation. For example, studies with p-nitrophenyl palmitate, a common substrate used to assay lipase activity, show that various lipases can efficiently hydrolyze the palmitate ester. dergipark.org.trresearchgate.net Similarly, research on estradiol (B170435) esters in MCF-7 human breast cancer cells, which are estrogen-sensitive, revealed the presence of intracellular esterase activity capable of hydrolyzing these esters to release the active estradiol. nih.gov This supports a model where the lipophilic ester prodrug can enter the target cell before being activated. nih.gov
The table below summarizes findings from studies on the enzymatic hydrolysis of various ester substrates, which are relevant to understanding the bioactivation of this compound.
| Enzyme/System | Substrate(s) | Key Finding | Reference |
| MCF-7 Cell Esterase | Estradiol Acetate, Estradiol Valerate | Intracellular esterase can generate active estradiol from exogenous esters, stimulating an estrogenic response. | nih.gov |
| Lysosomal Acid Lipase (LAL) | DHEA-fatty acyl esters | LAL contributes to the intracellular hydrolysis of lipoprotein-bound steroid esters. | physiology.org |
| Various Lipases (e.g., from Candida rugosa) | Steryl esters | Lipases are capable of hydrolyzing various sterol esters, though the physical state of the substrate can affect efficiency. | |
| Lipoprotein Lipase (LPL) | DGGR (a lipid-conjugated substrate) | LPL shows significant catalytic activity in hydrolyzing lipid-conjugated ester substrates. | nih.gov |
| Porcine Pancreatic Lipase | p-nitrophenyl palmitate (p-NPP) | Demonstrates effective hydrolysis of palmitate esters, with activity dependent on substrate concentration. | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
These studies collectively indicate that this compound, upon its slow release into the circulation, is a substrate for a variety of systemic and tissue-specific lipases and esterases that hydrolyze the palmitate esters and release the active DES.
Intracellular and Tissue-Specific Conversion Pathways of this compound to Diethylstilbestrol in Experimental Models
Following its slow absorption from the site of intramuscular injection, this compound is distributed throughout the body and converted to active Diethylstilbestrol. The conversion is not confined to a single organ but occurs in various tissues, including plasma, the liver, and target tissues for estrogen action. vulcanchem.comnih.gov
Plasma and Liver Conversion: Esterases present in the blood plasma can initiate the hydrolysis of the dipalmitate ester. vulcanchem.com As the prodrug passes through the liver, hepatic esterases and lipases also contribute significantly to its metabolism, converting it to free DES. nih.gov
Target Tissue Activation: A crucial aspect of the prodrug strategy is the potential for activation at the site of action. The high lipophilicity of this compound allows it to readily diffuse across cell membranes. wikipedia.org Experimental models using other lipophilic steroid esters have shown that intracellular hydrolysis is a key activation pathway. For instance, studies with estradiol esters demonstrated that they can be taken up by estrogen-sensitive MCF-7 cells and then hydrolyzed by intracellular esterases to generate active estradiol. nih.gov This suggests that this compound can be converted to DES directly within target cells in tissues such as the uterus, breast, and prostate. nih.govnih.gov
Role of Lipoprotein Transport: Due to its lipophilic nature, this compound in the bloodstream is likely to associate with lipoproteins, similar to naturally occurring steroid esters like estradiol-fatty acid esters. physiology.orghelsinki.fi This association has implications for its tissue-specific delivery. Lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in many tissues, is responsible for hydrolyzing triglycerides from lipoproteins. dergipark.org.tr It is plausible that LPL also acts on lipoprotein-associated this compound, releasing DES in close proximity to the cells of these tissues. Furthermore, lipoprotein particles can be taken up by cells via receptor-mediated endocytosis, delivering the entire particle, including the prodrug, for intracellular processing by enzymes like lysosomal acid lipase. physiology.org
Molecular and Cellular Biology of Diethylstilbestrol Activity Post Bioactivation
Estrogen Receptor Subtype (ERα and ERβ) Binding Kinetics and Affinity Studies
DES is a high-affinity ligand for both estrogen receptor subtypes, ERα and ERβ. wikipedia.orgiiab.me Its binding affinity for these receptors is comparable to, and in some cases greater than, that of the natural estrogen, 17β-estradiol (E2). d-nb.info Studies have reported that DES possesses approximately 468% of the binding affinity of estradiol (B170435) for ERα and 295% for ERβ. wikipedia.org However, other analyses focusing on transcriptional activation have shown half-maximal effective concentration (EC50) values of 0.18 nM for ERα and 0.06 nM for ERβ, which suggests a functional preference for activating ERβ over ERα. wikipedia.org The molecular dimensions of DES, particularly the distance between its terminal hydroxyl groups, are nearly identical to those of E2, facilitating its fit into the ligand-binding pocket of the estrogen receptors. d-nb.info
Binding Affinity of Diethylstilbestrol (B1670540) (DES) for Estrogen Receptors
This table presents data on the relative binding affinity (RBA) and absolute binding affinity (Ki) of Diethylstilbestrol compared to the endogenous estrogen, Estradiol (E2).
| Ligand | Receptor | Relative Binding Affinity (RBA, % of E2) | Absolute Binding Affinity (Ki, nM) |
|---|---|---|---|
| Estradiol (E2) | ERα | 100 | 0.115 |
| ERβ | 100 | 0.15 | |
| Diethylstilbestrol (DES) | ERα | 129.5 - 468 | 0.04 |
| ERβ | 219.6 - 295 | 0.05 |
Conformational Dynamics and Allosteric Modulation of Estrogen Receptors Upon Ligand Binding
The binding of a ligand to an estrogen receptor is a critical first step that induces specific conformational changes in the receptor protein, leading to its activation. DES is recognized for its ability to stabilize receptor conformations that are conducive to enhanced transcriptional activity. scbt.com This process involves the dimerization of the ligand-receptor complex, a necessary step for subsequent DNA interaction. llu.edu
Molecular modeling studies have demonstrated that DES can adopt multiple, low-energy conformations, all of which exhibit steric and electrostatic similarities to estradiol. nih.gov This conformational flexibility suggests that DES can favorably interact with the estrogen receptor from various initial orientations. nih.gov The ethyl groups of DES are crucial for its high binding affinity. llu.edu Upon binding, DES, like other synthetic ligands, induces differential conformational changes in ERα and ERβ, which can alter the receptor's affinity for co-regulator proteins and DNA binding sites. nih.govresearchgate.net
Nuclear Translocation and DNA Binding Dynamics of Ligand-Receptor Complexes
According to the classical model of steroid hormone action, estrogen receptors reside primarily in the nucleus, though pools also exist in the cytoplasm and at the cell membrane. nih.govresearchgate.net Upon binding to DES, the receptor undergoes a conformational change and dimerization. llu.edu These activated receptor dimers then bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.gov The binding of the DES-liganded receptor complex to EREs alters the affinity and recruitment of other proteins involved in initiating transcription. nih.gov This interaction with DNA is the primary mechanism through which DES modulates the expression of a vast array of genes.
Transcriptional Regulation and Gene Expression Profiling in Estrogen-Responsive Cell Lines
The binding of the DES-receptor complex to DNA initiates a complex program of gene expression. Gene expression profiling using microarray analyses in various experimental models has identified numerous genes that are either up- or down-regulated following DES exposure.
In human T47D breast cancer cells, comparative studies have revealed significant differences between the transcriptomic signatures induced by DES and estradiol. d-nb.info DES uniquely affects the expression of genes involved in histone deacetylation and DNA methylation, as well as the metabolic enzymes CYP26A1 and CYP26B1. d-nb.info In a human primitive Mullerian duct cell line, DES treatment led to the induction of the c-myc oncogene. nih.gov
Studies in animal models have shown that developmental exposure to DES can significantly alter genetic pathways. In the neonatal mouse uterus, DES induces abnormal differentiation characterized by the expression of markers for stratified epithelia and alters the expression of genes regulated by the transcription factor Msx2, such as Wnt7a. nih.gov In the immune system, DES exposure alters the expression of genes in the spleen and thymus that are associated with critical processes like apoptosis and antigen processing. diethylstilbestrol.co.uk
Selected Genes and Pathways Regulated by Diethylstilbestrol (DES)
This table summarizes key findings from gene expression studies in different experimental models following DES treatment.
| Cell/Tissue Type | Key Regulated Genes/Pathways | Observed Effect | Reference |
|---|---|---|---|
| Human Mullerian Duct Cells | c-myc | Upregulation | nih.gov |
| Mouse Uterus (Neonatal) | Stratified epithelial markers, Wnt7a, Msx2-regulated genes | Altered expression, leading to abnormal differentiation | nih.gov |
| Mouse Spleen & Thymus | Genes for apoptosis, antigen processing, biotic stimulus response | Differential expression | diethylstilbestrol.co.uk |
| Human Breast Cancer Cells (T47D) | Genes for histone deacetylation, DNA methylation, CYP26A1, CYP26B1 | Differential regulation compared to Estradiol | d-nb.info |
Cellular Signaling Pathways Modulated by Estrogenic Activity in Experimental Models
Beyond the direct regulation of gene transcription via nuclear receptors, DES also activates extranuclear, or membrane-initiated, signaling pathways. A subpopulation of estrogen receptors located at the cell membrane can rapidly trigger intracellular signaling cascades upon DES binding. nih.govoup.com
These rapid responses often involve the activation of G proteins and growth factor receptor tyrosine kinases, leading to the stimulation of downstream kinase pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. researchgate.netoup.com Activation of the MAPK pathway can, in turn, regulate the activity of other transcription factors, such as AP-1, leading to the expression of genes like c-fos. oup.com The PI3K pathway is also a significant mediator of estrogenic effects, influencing cell survival and proliferation. oup.com
Furthermore, DES has been shown to impact mitochondrial function. In 3T3-L1 adipocytes, exposure to DES resulted in decreased mitochondrial respiration and ATP production, suggesting that DES can interfere with cellular energy metabolism. bioscientifica.com
Biochemical and Physiological Investigations of Estrogenic Activity in Non Human Systems
In Vitro Assays for Estrogenic Potency and Efficacy in Defined Cell Culture Systems
The estrogenic activity of diethylstilbestrol (B1670540) (DES) and its derivatives, including diethylstilbestrol dipalmitate, has been extensively studied using various in vitro assay systems. These assays are crucial for determining the potency and efficacy of these compounds at a cellular level, primarily by assessing their ability to interact with and activate estrogen receptors (ERs).
Diethylstilbestrol itself is a potent full agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org It exhibits a high affinity for both receptor subtypes. wikipedia.org In vitro studies using MCF-7 breast cancer cells, a common model for assessing estrogenicity, have demonstrated that DES is a potent stimulator of cell proliferation. nih.govugr.es The E-SCREEN assay, which utilizes the proliferation of MCF-7 cells, is a well-established method for quantifying the estrogenic activity of compounds. ugr.es
Comparative studies have shown that DES can be more potent than the natural estrogen, 17β-estradiol (E2), in certain in vitro assays. For instance, in the MCF-7 cell proliferation assay, DES was found to be 2.5 times more potent than E2. nih.gov Another in vitro assay, the yeast estrogen screen (YES), also confirmed the high estrogenic potency of DES, showing it to be 1.1 times more potent than E2 based on EC50 values. nih.gov These assays rely on the principle that binding of an estrogenic compound to the ER initiates a cascade of events leading to a measurable response, such as cell proliferation or the expression of reporter genes. nih.govugr.es
The estrogenic activity of DES metabolites and analogs has also been evaluated in vitro. nih.govnih.gov Competitive equilibrium binding analyses using mouse uterine cytosol have been employed to determine the binding affinities of these compounds to the ER. nih.govnih.gov The results generally correlate with their in vivo estrogenic activity. nih.govnih.gov For example, metabolites like α-dienestrol show significant binding affinity and estrogenic activity, whereas others like DES-phenanthrene exhibit much lower affinity. nih.govnih.gov
It is important to note that this compound, as an ester, is expected to be hydrolyzed to the active form, diethylstilbestrol, to exert its estrogenic effects. ontosight.aiwikipedia.org Therefore, the in vitro estrogenic activity observed is ultimately attributable to the parent compound, DES. The esterification with dipalmitate primarily influences its pharmacokinetic properties, such as absorption and duration of action, rather than its intrinsic activity at the receptor level. ontosight.aiwikipedia.org
| Assay System | Test Compound | Relative Potency (Compared to 17β-estradiol) | Endpoint Measured | Reference |
|---|---|---|---|---|
| MCF-7 Cell Proliferation (E-SCREEN) | DES | 2.5x more potent | Cell Proliferation (EC50) | nih.gov |
| Yeast Estrogen Screen (YES) | DES | 1.1x more potent | Reporter Gene Activation (EC50) | nih.gov |
| Mouse Uterine Cytosol Binding | DES | High Affinity (Ka ~19.1 x 10¹⁰ M⁻¹) | Competitive Binding to Estrogen Receptor | nih.govnih.gov |
Studies of Endocrine System Modulation in Animal Models (e.g., Rodent Models)
The administration of diethylstilbestrol (DES) and its esters, such as this compound, in animal models, particularly rodents, has been shown to cause significant modulation of the endocrine system. These effects are a direct consequence of the potent estrogenic activity of DES, which disrupts the normal hormonal balance and function of various endocrine organs.
In rodent models, developmental exposure to DES is a well-established method for inducing long-term alterations in the reproductive tract and other endocrine-sensitive tissues. researchgate.netcancer.gov Neonatal exposure to DES in female mice and rats can lead to a spectrum of abnormalities, including structural changes in the uterus and vagina, altered estrous cycles, and an increased incidence of tumors in reproductive tissues later in life. researchgate.netplos.orgnih.gov For instance, neonatal DES treatment in mice has been shown to induce persistent, estrogen-independent proliferation of vaginal epithelial cells. plos.org
Studies in rats have demonstrated that DES can have profound effects on various endocrine-regulated processes. For example, DES has been shown to suppress the induction of erythropoietin, a hormone crucial for red blood cell production, leading to anemia. nih.gov This effect mimics that of estradiol (B170435), highlighting the potent estrogenic action of DES on hematopoietic regulation. nih.gov
Furthermore, research on the effects of DES on the anterior pituitary gland in female Wistar rats has revealed that long-term treatment can lead to ultrastructural changes and modulate the expression of key signaling molecules. viamedica.pl Co-administration of melatonin (B1676174) was found to counteract some of these DES-induced effects, suggesting complex interactions between different hormonal pathways. viamedica.pl
Perinatal exposure to DES in rats has also been used to investigate its endocrine-disrupting potential on mammary gland development. montevil.org Such studies have revealed that DES can alter the morphology and complexity of the mammary epithelium, which are considered sensitive markers of endocrine disruption. montevil.org In female rat offspring, developmental exposure to DES has been linked to subtle changes in anogenital distance, an indicator of altered endocrine signaling during development. dtu.dkdtu.dk However, some classical toxicological endpoints in female rats, such as the timing of puberty and estrous cyclicity, have been found to be relatively insensitive to low doses of DES. dtu.dkdtu.dk
| Animal Model | Exposure Details | Observed Endocrine Effects | Reference |
|---|---|---|---|
| Mice | Neonatal exposure | Persistent vaginal epithelial proliferation, uterine abnormalities, increased tumor incidence. researchgate.netplos.orgnih.gov | researchgate.netplos.orgnih.gov |
| Rats | Subcutaneous injection | Suppression of erythropoietin induction, leading to anemia. nih.gov | nih.gov |
| Female Wistar Rats | Long-term treatment | Ultrastructural changes in the anterior pituitary. viamedica.pl | viamedica.pl |
| Rats | Perinatal exposure | Altered mammary gland morphology. montevil.org | montevil.org |
| Female Rat Offspring | Developmental exposure | Slightly longer anogenital distance. dtu.dkdtu.dk | dtu.dkdtu.dk |
Differential Tissue Responses to Estrogenic Ligands in Preclinical Animal Models
The administration of diethylstilbestrol (DES) and its esters in preclinical animal models has revealed that different tissues exhibit varying degrees of sensitivity and specific responses to this potent synthetic estrogen. These differential tissue responses are fundamental to understanding the diverse physiological and pathological effects of DES.
In rodent models, the female reproductive tract is a primary target for DES-induced alterations. Neonatal exposure to DES in hamsters leads to more significant morphological disruption throughout the female reproductive tract compared to the natural estrogen, estradiol-17β (E2). nih.gov In the hamster uterus, DES specifically induces both hyperplastic and apoptotic activity in the endometrial epithelium. nih.gov Similarly, in mice, neonatal DES exposure leads to persistent proliferation of the vaginal epithelium. plos.org Studies have also shown that DES exposure in mice can cause uterine abnormalities, including altered expression of genes crucial for uterine development and function, such as the HOXA11 gene. nih.govmdpi.com
The mammary gland is another tissue that shows a distinct response to DES. In ACI rats, a strain susceptible to estrogen-induced mammary cancer, DES is among the synthetic estrogens that can induce mammary tumor development. nih.gov Research on rat mammary gland development has shown that perinatal exposure to DES alters the morphology of the mammary epithelium, indicating its sensitivity to this endocrine disruptor. montevil.org
Beyond the reproductive tissues, DES also elicits responses in other organ systems. In rats, DES has been shown to suppress erythropoietin induction in the kidney, leading to anemia. nih.gov This demonstrates a specific effect on renal and hematopoietic function. Furthermore, studies on the male hamster kidney have shown it to be particularly susceptible to the carcinogenic effects of DES, a response not observed in the kidneys of female hamsters or rats of either sex. nih.gov This highlights a striking species and sex-specific tissue response.
The liver is another organ that responds to DES, particularly in terms of its metabolic activity. nih.gov DES exhibits a disproportionately strong effect on liver protein synthesis compared to its systemic estrogenic potency. wikipedia.org This differential effect on the liver is a key characteristic of DES. wikipedia.org
| Animal Model | Tissue/Organ | Observed Response | Reference |
|---|---|---|---|
| Hamster | Female Reproductive Tract (Uterus) | Enhanced hyperplastic and apoptotic activity in endometrial epithelium. nih.gov | nih.gov |
| Mouse | Vagina | Persistent epithelial cell proliferation. plos.org | plos.org |
| Mouse | Uterus | Down-regulation of HOXA11 gene expression. nih.gov | nih.gov |
| ACI Rat | Mammary Gland | Induction of mammary cancer. nih.gov | nih.gov |
| Rat | Kidney | Suppression of erythropoietin induction. nih.gov | nih.gov |
| Male Hamster | Kidney | Susceptibility to carcinogenic effects. nih.gov | nih.gov |
| General | Liver | Disproportionately strong effect on protein synthesis. wikipedia.org | wikipedia.org |
Metabolic Pathways and Biotransformation of Diethylstilbestrol and its Esters in Experimental Organisms
The biotransformation of diethylstilbestrol (DES) and its esters, such as this compound, is a critical determinant of their biological activity and fate within an organism. This compound itself is a prodrug and must be hydrolyzed to release the pharmacologically active DES. ontosight.aiwikipedia.org This hydrolysis is a key initial step in its metabolism.
Once liberated, DES undergoes extensive metabolism, primarily in the liver, through two main pathways: conjugation and oxidative metabolism. nih.gov These metabolic processes aim to convert the lipophilic DES into more water-soluble compounds that can be more easily excreted. minia.edu.eguobabylon.edu.iq
Conjugation Reactions: The primary conjugation reaction for DES is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of DES, forming DES monoglucuronide and DES bisglucuronide. nih.gov This process occurs both in vivo and in vitro and is a major pathway for DES detoxification and elimination. nih.gov The resulting glucuronides can be excreted in the urine or bile. nih.gov Enterohepatic circulation, where biliary-excreted glucuronides are hydrolyzed back to DES in the intestine and reabsorbed, can prolong the action of DES in the body. nih.gov
Oxidative Metabolism: DES also undergoes oxidative biotransformation, which can lead to the formation of reactive metabolites. nih.gov A key oxidative pathway is aromatic hydroxylation, followed by methylation. nih.gov This can result in the formation of various metabolites, some of which may have altered estrogenic activity or may be involved in the toxic and carcinogenic effects of DES. nih.govnih.gov For example, the metabolite β-dienestrol has been identified in the urine of several species, including mice, rats, and monkeys. nih.govnih.gov Other proposed metabolic intermediates include diethylstilbestrol α,α'-epoxide and α,α'-dihydroxy DES. nih.govnih.gov
Species and Tissue Differences: The metabolism of DES can vary significantly between different animal species and even between different tissues within the same organism. nih.govnih.gov For instance, urinary excretion of DES and its metabolites is predominant in humans and guinea pigs, while rats and mice primarily eliminate it through the feces. nih.gov In vitro studies using microsomes from different tissues have revealed distinct patterns of DES metabolism. nih.gov Notably, kidney microsomes from male hamsters, a target for DES-induced carcinogenicity, produce a different profile of DES metabolites compared to renal microsomes from female hamsters or rats. nih.gov Hepatic metabolism of DES also differs between hamsters and rats. nih.gov These differences in metabolic pathways can influence the tissue-specific effects and toxicity of DES. nih.govnih.gov
| Metabolic Pathway | Description | Key Metabolites | Significance | Reference |
|---|---|---|---|---|
| Hydrolysis (of Esters) | Cleavage of the ester bond of this compound to release active DES. | Diethylstilbestrol (DES) | Activation of the prodrug. | ontosight.aiwikipedia.org |
| Glucuronidation (Conjugation) | Attachment of glucuronic acid to the hydroxyl groups of DES. | DES monoglucuronide, DES bisglucuronide | Major detoxification and elimination pathway. nih.gov | nih.gov |
| Oxidative Metabolism | Hydroxylation and other oxidative reactions of the DES molecule. | β-dienestrol, DES α,α'-epoxide, α,α'-dihydroxy DES | Formation of potentially reactive metabolites; can influence estrogenic activity and toxicity. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
Research Methodologies and Analytical Approaches in Diethylstilbestrol Dipalmitate Studies
Chromatographic and Spectroscopic Techniques for Prodrug and Metabolite Identification and Quantification
The analysis of Diethylstilbestrol (B1670540) dipalmitate (DES-dipalmitate) and its active metabolite, Diethylstilbestrol (DES), relies heavily on sophisticated chromatographic and spectroscopic methods. These techniques are essential for separating the prodrug from its metabolites and accurately quantifying their presence in various biological matrices.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of DES and its derivatives. nih.gov Reversed-phase HPLC methods have been developed to resolve cis- and trans-isomers of DES, as well as its mono- and dimethyl ethers. nih.gov The use of an appropriate mobile phase and internal standard is crucial for stabilizing the cis-trans isomer ratio, allowing for accurate quantification of both forms in various samples. nih.gov Furthermore, liquid chromatography has been effectively coupled with electrochemical detection (LCEC) for the determination of DES at parts-per-billion levels in tissue samples. psu.edu
For more complex samples and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. caa.go.jpnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the precise quantification of DES and its glucuronide conjugates in animal and fishery products. caa.go.jp Capillary gas chromatography coupled with selected-ion mass spectrometry (GC-MS) has also been employed for the pharmacokinetic analysis of DES and its phosphorylated precursors in plasma and tissues. nih.gov This method can be adapted for dual assays, measuring both free DES and its phosphorylated forms after enzymatic hydrolysis. nih.gov
Spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR), are indispensable for the structural elucidation of DES metabolites and analogs. researchgate.net These techniques provide detailed information about the molecular weight and structure of the compounds, confirming their identity. researchgate.net
Radioligand Binding Assays for Characterizing Receptor Interaction Profiles
Radioligand binding assays are fundamental in vitro tools used to characterize the interaction of Diethylstilbestrol (DES), the active form of Diethylstilbestrol dipalmitate, with its target receptors, primarily the estrogen receptors (ERs). nih.govsygnaturediscovery.com These assays provide crucial data on the binding affinity and selectivity of the compound, helping to elucidate its mechanism of action at the molecular level. nih.govsygnaturediscovery.com
The basic principle of a radioligand binding assay involves incubating a radiolabeled ligand (a radioactive version of a molecule that binds to the receptor) with a source of the receptor, such as tissue homogenates, cultured cells, or purified receptor preparations. nih.gov The binding of the radioligand to the receptor is then measured.
Two main types of radioligand binding assays are commonly used in the study of DES:
Saturation Binding Assays: In these experiments, increasing concentrations of a radiolabeled ligand, such as [3H]estradiol, are incubated with the receptor preparation. nih.gov This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density. nih.gov
Competition Binding Assays: These assays are used to determine the relative binding affinity (RBA) of an unlabeled compound, like DES, by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.govnih.gov Studies have shown that DES exhibits a significantly higher affinity for the nuclear estrogen receptor compared to the endogenous ligand, estradiol (B170435). nih.govosti.gov For instance, one study reported that DES has a two- to threefold greater affinity for the rat uterine nuclear estrogen receptor than estradiol. nih.gov
These assays have also been instrumental in understanding how other factors, such as serum proteins, can modulate the binding of DES to its receptor. For example, it has been demonstrated that serum albumin can significantly lower the RBA of DES for the estrogen receptor. nih.govosti.gov
| Compound | Relative Binding Affinity (RBA) | Reference |
|---|---|---|
| Estradiol | 100 | nih.gov |
| Diethylstilbestrol (DES) | 245 ± 36 | nih.gov |
| DES in the presence of rat serum | 43 ± 1 | nih.gov |
| DES in the presence of human serum | 52 ± 7 | nih.gov |
Reporter Gene Assays for Measuring Transcriptional Activity and Receptor Activation
Reporter gene assays are powerful in vitro tools for assessing the functional consequences of Diethylstilbestrol (DES) binding to its receptor, specifically its ability to activate or inhibit gene transcription. thermofisher.com These assays provide a quantitative measure of the transcriptional activity mediated by the estrogen receptor (ER) in response to DES, the active form of this compound.
The fundamental principle of a reporter gene assay involves introducing a piece of DNA, known as a reporter gene construct, into cultured cells. thermofisher.com This construct contains a regulatory DNA sequence that is responsive to a specific transcription factor (in this case, the estrogen receptor) linked to a gene that produces an easily detectable protein (the "reporter"). thermofisher.com Common reporter genes include luciferase, beta-galactosidase, and green fluorescent protein (GFP). thermofisher.com
When cells containing the reporter construct are exposed to an estrogenic compound like DES, DES binds to the ER. nih.gov The DES-ER complex then binds to the estrogen response element (ERE) within the reporter construct, initiating the transcription of the reporter gene. The amount of reporter protein produced, which can be quantified by measuring its enzymatic activity or fluorescence, is directly proportional to the level of ER activation by the compound. nih.gov
Reporter gene assays have been instrumental in characterizing the estrogenic activity of DES. For example, studies using GH4C1 rat pituitary cells stably transfected with a luciferase reporter gene under the control of the Xenopus vitellogenin ERE have shown that DES can induce luciferase activity to a level comparable to that of the natural estrogen, 17β-estradiol. nih.gov This indicates that DES is a potent activator of ER-mediated transcription. nih.gov These assays are also valuable for screening environmental contaminants for estrogenic activity. nih.gov
| Compound | Concentration | Luciferase Activity | Reference |
|---|---|---|---|
| 17β-Estradiol (EC50) | 4.5 ± 1.2 x 10-11 M | 50% maximal induction | nih.gov |
| Diethylstilbestrol | 10-8 M | Maximal induction (equal to 17β-estradiol) | nih.gov |
| o,p'-DDT | 10-7 M | Estrogenic | nih.gov |
| 2',4',6'-trichlorobiphenyl | 10-7 M | Estrogenic | nih.gov |
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) in Response to Estrogenic Compounds in Model Systems
The analysis of gene expression provides critical insights into the molecular mechanisms underlying the biological effects of Diethylstilbestrol (DES), the active metabolite of this compound. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are widely used to measure changes in the expression of specific genes in response to DES exposure in various model systems.
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to quantify the amount of a particular mRNA transcript in a sample. This method allows researchers to verify and accurately measure the expression levels of genes that are suspected to be regulated by DES. For instance, qRT-PCR has been used to confirm the altered expression of genes like transforming growth factor beta inducible (Tgfbi), cyclin D1 (Ccnd1), and secreted frizzled-related protein 4 (Sfrp4) in the uteri of mice treated with DES. nih.gov Similarly, in a study investigating the effects of maternal DES exposure in rats, qRT-PCR was employed to analyze the expression of several genes in the hypothalamus of the offspring, including those for aromatase, oxytocin, vasopressin, and estrogen receptors. mdpi.com
Microarray analysis and RNA-sequencing (RNA-seq) are high-throughput methods that allow for the simultaneous measurement of the expression levels of thousands of genes. These global approaches can identify broad patterns of gene expression changes and uncover novel pathways affected by DES. Microarray studies have been conducted to screen for DES-responsive genes in human primitive Mullerian duct cells and to examine uterine gene expression profiles in mice neonatally exposed to DES. nih.govnih.gov These studies have revealed that DES can alter the expression of numerous genes involved in cell growth, differentiation, and adhesion. nih.gov For example, a study on neonatal DES exposure in mice identified persistent changes in the expression of estrogen-responsive genes, including lactotransferrin (Ltf) and complement C3 (C3). nih.gov
These gene expression analyses have been crucial in demonstrating that early-life exposure to DES can lead to lasting changes in gene expression patterns, a phenomenon sometimes referred to as "estrogen imprinting." diethylstilbestrol.co.uk These alterations in gene expression are thought to be linked to the long-term health effects associated with DES exposure. diethylstilbestrol.co.uk
| Gene | Change in Expression (Compared to Control) | Reference |
|---|---|---|
| Lactotransferrin (Ltf) | Increased | nih.gov |
| Complement C3 (C3) | Increased | nih.gov |
| Sprr2f | Increased | nih.gov |
| Transforming growth factor beta inducible (Tgfbi) | Decreased | nih.gov |
| Cyclin D1 (Ccnd1) | Decreased | nih.gov |
Development and Application of In Vitro Model Systems for Studying Prodrug Activation and Cellular Response
In vitro model systems are indispensable tools for investigating the biological activity of this compound (DES-dipalmitate) and its active metabolite, Diethylstilbestrol (DES). These systems, which include various cell lines and primary cell cultures, allow for controlled experiments to study the mechanisms of prodrug activation and the subsequent cellular responses in a simplified and manipulable environment.
A key aspect of studying DES-dipalmitate is understanding its conversion to the active form, DES. While specific in vitro models detailing the enzymatic hydrolysis of the dipalmitate ester to release DES are not extensively described in the provided context, the general principle involves the use of cell lines or tissue homogenates that possess esterase activity.
Once activated to DES, its effects on cellular processes can be examined using a variety of in vitro models. These models are crucial for dissecting the molecular pathways involved in DES-induced cellular changes.
Cell Lines:
Human Endometrial Stromal Cells: These cells have been used to study the potential tumor-promoting effects of DES. Studies have shown that chronic treatment with DES can enhance the expression of phenotypic alterations in these cells when they are pre-treated with a carcinogen. nih.gov
Human Primitive Mullerian Duct Cells (EMTOKA): This cell line, which expresses estrogen receptor beta (ERβ), has been utilized to screen for DES-responsive genes using microarray analysis. nih.gov These studies have helped to identify genes and pathways that are affected by DES during development. nih.gov
Rat Pituitary Cells (GH4C1): These cells have been engineered to contain a reporter gene system that responds to estrogenic compounds, providing a tool to measure the transcriptional activity of DES. nih.gov
3T3-L1 Preadipocytes: This murine cell line is a well-established model for studying adipogenesis (the formation of fat cells). nih.gov While not directly used for DES-dipalmitate in the provided context, it represents a type of in vitro system that could be applied to investigate the potential effects of estrogenic compounds on fat cell development and metabolism. nih.gov
Primary Cell Cultures:
Rat Thecal/Interstitial Cells: These cells, isolated from the ovaries of rats, have been used to study the effects of DES on the expression of growth factors like transforming growth factor-β (TGFβ). oup.com
These in vitro models allow researchers to investigate specific cellular endpoints in response to DES, such as:
Cell Proliferation and Growth: Assessing changes in cell number and growth rate. nih.gov
Gene Expression: Analyzing alterations in the expression of specific genes and proteins. nih.govnih.gov
Signal Transduction Pathways: Investigating the activation or inhibition of cellular signaling cascades. nih.gov
By using these controlled in vitro systems, scientists can gain a deeper understanding of the molecular mechanisms through which Diethylstilbestrol, following its release from this compound, exerts its biological effects.
Emerging Research Frontiers and Future Directions in Diethylstilbestrol Ester Research
Development of Novel In Vitro and In Vivo Models for Studying Estrogen Action
Recent progress in biomedical research has led to the development of sophisticated models to dissect the mechanisms of estrogen action, moving beyond traditional bioassays. These models are critical for evaluating the activity of compounds like Diethylstilbestrol (B1670540), the active metabolite of Diethylstilbestrol dipalmitate.
In Vitro Systems: Advanced in vitro models are now being employed to investigate the developmental toxicity of estrogenic compounds. The Embryonic Stem Cell Test (EST), specifically using ES-D3 cell differentiation assays, has been utilized to study the effects of DES. wur.nlnih.gov Research has shown that DES inhibits the differentiation of these stem cells into beating cardiomyocytes, and this effect can be counteracted by an estrogen receptor alpha (ERα) antagonist, confirming the receptor's role in this in vitro model of developmental toxicity. wur.nlnih.gov Another promising in vitro model is the Zebrafish Embryotoxicity Test (ZET), which allows for the assessment of developmental effects in a whole-organism context but with the scalability of in vitro assays. wur.nl
Genetically Engineered In Vivo Models: The use of knockout mice, particularly those lacking the estrogen receptor alpha (ERα), has been instrumental in confirming the specific pathways through which DES exerts its effects. wur.nl Studies using ERα knockout mice have demonstrated resistance to the adverse developmental effects of neonatal DES exposure on the female reproductive tract, providing conclusive evidence that ERα mediates these detrimental outcomes. wur.nlnih.gov These animal models are invaluable for studying the long-term consequences of sustained estrogen receptor activation, a scenario that could be mimicked by the slow-release profile of this compound.
The table below summarizes some of the novel models used in studying estrogenic compounds.
Table 1: Novel Models for Studying Estrogen Action
| Model Type | Specific Model | Application in Estrogen Research | Key Findings Related to DES |
|---|---|---|---|
| In Vitro | Embryonic Stem Cell Test (EST) | Assesses developmental toxicity and underlying mechanisms. | DES inhibits stem cell differentiation via an ERα-mediated pathway. wur.nlnih.gov |
| In Vitro | Zebrafish Embryotoxicity Test (ZET) | Evaluates embryotoxicity and developmental malformations. | Used to compare the developmental toxicity of synthetic vs. endogenous estrogens. wur.nl |
Advanced Computational Modeling for Ligand-Receptor Interactions and Prodrug Design Optimization
Computational modeling has become a powerful tool in pharmacology and toxicology, enabling detailed investigation of how ligands like Diethylstilbestrol interact with their receptor targets. These in silico approaches are crucial for understanding biological activity and for the rational design of new compounds, including optimized prodrugs.
Molecular Dynamics and Binding Free Energy Calculations: Advanced computational techniques, such as molecular dynamics (MD) simulations and molecular mechanics-generalized Born/surface area (MM-GB/SA) calculations, are used to simulate the interaction between DES and estrogen receptors. nih.gov These studies have provided insights into the differential activity of DES on highly homologous receptors like estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ). nih.gov Computational models suggest that DES has a greater binding free energy for the agonist conformation of ERα, while it prefers the antagonist conformation of ERRγ. nih.gov This difference is attributed to less favorable van der Waals interactions within the smaller binding pocket of ERRγ, explaining its antagonistic effect in this receptor. nih.gov
Conformational Analysis: Computer modeling has been employed to elucidate the various structural conformations of the DES molecule. nih.gov These studies have shown that DES can exist in multiple low-energy conformations, all of which exhibit shape similarity to the endogenous estrogen, Estradiol (B170435). nih.gov This conformational flexibility allows DES to favorably interact with the estrogen receptor from various initial orientations, contributing to its high potency. nih.gov
Prodrug Design Optimization: The principles of esterification, which transform an active drug into a prodrug with altered pharmacokinetic properties, are central to compounds like this compound. wikipedia.org Computational modeling can aid in optimizing this strategy. By simulating how different ester chains affect properties like lipophilicity, solubility, and rate of hydrolysis, researchers can design prodrugs with tailored release profiles and durations of action. This is particularly relevant for long-acting estrogens, where the goal is to maintain stable therapeutic levels over extended periods. nih.govnih.gov
Table 2: Computational Approaches in Diethylstilbestrol Research
| Computational Method | Focus of Study | Key Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) & MM-GB/SA | Differential activity of DES on ERα and ERRγ. | DES favors an agonist conformation in ERα and an antagonist conformation in ERRγ due to differences in binding pocket interactions. | nih.gov |
| Molecular Mechanics & Alignment | Conformational analysis of DES relative to Estradiol. | DES exists in multiple stable conformations that are sterically similar to Estradiol, allowing for potent receptor interaction. | nih.gov |
Investigation of Epigenetic Modulation in Animal Models in Response to Estrogenic Compounds
A significant frontier in endocrinology is the study of how estrogenic compounds can induce lasting changes in gene expression through epigenetic mechanisms, without altering the DNA sequence itself. Developmental exposure to DES, in particular, is a powerful model for understanding this phenomenon.
DNA Methylation and Histone Modification: Studies in animal models have shown that developmental or neonatal exposure to DES causes profound and persistent changes to the epigenome. oup.com These changes include alterations in DNA methylation and post-translational modifications of histones, which are crucial for regulating gene accessibility and expression. oup.comresearchgate.net For example, neonatal DES exposure in mice leads to widespread changes in enhancer activation, marked by H3K27ac signals, which are correlated with altered gene expression in the uterus. oup.com
Transgenerational Effects: Epigenetic changes induced by endocrine disruptors like DES have been implicated in transgenerational effects, where the health consequences of exposure are observed in subsequent generations that were not directly exposed. diethylstilbestrol.co.uk Research suggests that DES can alter the developmental programming of estrogen target cells, potentially increasing the risk for diseases later in life not only in the directly exposed offspring but also in their descendants. diethylstilbestrol.co.ukmdpi.com
ERα-Mediated Epigenetic Reprogramming: The estrogen receptor alpha (ERα) is a key mediator of these epigenetic changes. nih.govoup.com Studies have shown that DES-stimulated hormonal toxicity is mediated by ERα's alteration of target gene methylation patterns. nih.gov Furthermore, the expression of epigenetic modifier genes, such as those for DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), can be affected by DES exposure. nih.gov The sustained release of DES from a prodrug like this compound could serve as a valuable model for studying how chronic estrogen receptor activation initiates and maintains these long-term epigenetic programs.
Exploration of this compound as a Research Tool for Estrogen Receptor Biology Studies
The unique pharmacokinetic profile of this compound as a long-acting prodrug presents opportunities for its use as a specialized research tool in endocrinology and cancer biology. wikipedia.org While DES itself has been used as a potent estrogenic test substance, the dipalmitate ester offers distinct advantages for specific experimental designs. nih.gov
Modeling Chronic Estrogen Exposure: Many physiological and pathological processes are influenced by long-term, sustained exposure to hormones. This compound, by providing a slow and continuous release of active DES, is an ideal agent for modeling chronic estrogenic stimulation in vivo. wikipedia.org This contrasts with the administration of DES itself, which is cleared more rapidly and results in fluctuating levels. This stable exposure is crucial for studying the etiology of hormone-dependent cancers, developmental reprogramming, and long-term epigenetic modifications. oup.comdiethylstilbestrol.co.uk
Studying Prodrug Activation and Disposition: As an ester prodrug, this compound can be used to study the activity and distribution of esterase enzymes in different tissues. Investigating the rate and location of its hydrolysis to DES can provide valuable information about tissue-specific drug activation, which can influence both therapeutic efficacy and toxicity. This is analogous to research on fatty acid esters of estradiol, where the ester chain length and position influence the duration of action. nih.govnih.gov
Dissecting Long-Term Receptor Dynamics: The continuous activation of estrogen receptors by the slow release of DES from the dipalmitate ester allows for the study of long-term receptor dynamics. This includes processes such as receptor downregulation, desensitization, and the sustained transcriptional regulation of target genes. Such studies are critical for understanding how cells adapt to a chronic hormonal stimulus and how these adaptations might contribute to disease states.
The use of this compound as a research tool can thus provide deeper insights into the time-dependent aspects of estrogen receptor biology, complementing studies that use the rapidly acting parent compound.
Table of Compounds Mentioned
Q & A
Q. Q1. What are the validated analytical methods for quantifying Diethylstilbestrol Dipalmitate in pharmaceutical formulations?
Methodological Answer : Quantitative analysis often employs spectrophotometric techniques based on derivatization reactions. For example, a validated procedure involves dissolving the compound in sodium hydroxide solution (1:500), reacting with cyanogen bromide reagent, and measuring absorbance at 420 nm using a calibrated spectrophotometer . High-Performance Liquid Chromatography (HPLC) with C18 columns and isocratic elution (e.g., acetone/methanol 55:45) is also recommended for high precision, achieving linear ranges of 0.01–0.1 mg/mL and recoveries >99% .
Q. Q2. How is this compound synthesized, and what purity benchmarks are required for preclinical studies?
Methodological Answer : Synthesis typically involves esterification of diethylstilbestrol with palmitic acid derivatives under controlled conditions. Pilot-scale processes using supercritical CO₂ extraction have been optimized for lipid-soluble compounds, yielding purities >99% after preparative HPLC purification . Regulatory guidelines (e.g., USP, EMA) mandate impurity profiles below 0.5%, validated via chromatographic and spectroscopic methods .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
Methodological Answer : Discrepancies often arise from differences in metabolic stability or solubility. A systematic approach includes:
- Comparative solubility studies : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma vs. liver microsomes .
- Mechanistic modeling : Physiologically Based Pharmacokinetic (PBPK) models to reconcile in vitro-in vivo extrapolation (IVIVE) .
Q. Q4. What experimental designs are optimal for assessing the estrogenic activity of this compound in hormone-sensitive cancer models?
Methodological Answer :
- In vitro assays : ERα/β transactivation assays (e.g., luciferase reporters in MCF-7 cells) with dose-response curves (1 nM–10 µM) .
- In vivo models : Xenograft studies in ovariectomized mice, comparing tumor growth inhibition vs. DES (diethylstilbestrol) controls. Include endpoints like ERK1/2 phosphorylation and apoptotic markers (e.g., caspase-3) .
- Statistical rigor : Power analysis to determine cohort sizes (n ≥ 8), with ANOVA and post-hoc Tukey tests for cross-group comparisons .
Q. Q5. How can stability studies account for batch-to-batch variability in this compound formulations?
Methodological Answer :
- Forced degradation studies : Expose batches to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Multivariate analysis : Principal Component Analysis (PCA) of HPLC-UV and NMR data to correlate impurities with instability .
- Accelerated stability protocols : 6-month studies at 25°C/60% RH, with acceptance criteria per ICH Q1A(R2) .
Methodological and Regulatory Considerations
Q. Q6. What are the critical parameters for ensuring reproducibility in preclinical toxicology studies of this compound?
Methodological Answer :
- Dose standardization : Use USP reference standards (Unique Ingredient Identifier A27512LR47) for calibration .
- Hazard controls : Class I, Type B biosafety cabinets for handling, HEPA-filtered vacuums for particulate containment, and wet methods to prevent airborne exposure .
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), with raw datasets archived in repositories like Zenodo .
Q. Q7. How do regulatory classifications (e.g., EMA, FDA) impact the design of clinical trials for this compound?
Methodological Answer :
- EMA requirements : XEVMPD submissions (Index SUB05744MIG) must include stability data, genotoxicity assays (Ames test, micronucleus), and CMC (Chemistry, Manufacturing, Controls) documentation .
- FDA guidelines : IND applications require comparative bioavailability studies against legacy DES formulations, emphasizing cardiovascular risk mitigation (e.g., thromboembolism monitoring) .
Data Interpretation and Reporting
Q. Q8. How should researchers address conflicting evidence on the therapeutic efficacy of this compound in prostate cancer trials?
Methodological Answer :
- Meta-analysis : Pool data from EORTC trials (e.g., 30761, 30762) using random-effects models to quantify heterogeneity (I² statistic) .
- Subgroup analysis : Stratify patients by androgen receptor mutation status or prior therapy (e.g., cyproterone acetate exposure) .
- Reporting standards : Follow CONSORT guidelines for clinical trials, with explicit disclosure of competing interests (e.g., patent holders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
